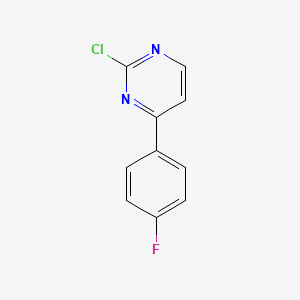

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

Übersicht

Beschreibung

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(4-fluoro-phenyl)-pyrimidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, although it is less reactive due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are employed.

Major Products

Nucleophilic Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

Electrophilic Aromatic Substitution: The major products are substituted phenyl derivatives with additional electrophilic groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimalarial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 2-chloro-4-(4-fluoro-phenyl)-pyrimidine, exhibit antimalarial properties. A study synthesized a series of 4-aminoquinoline-pyrimidine hybrids that showed potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The structural modifications of these hybrids were crucial for enhancing their biological activity and reducing cytotoxicity towards mammalian cells .

Cancer Treatment

The compound has also been explored as a potential anticancer agent. A study focused on the design and synthesis of novel protein tyrosine kinase inhibitors based on pyrimidine scaffolds. These inhibitors demonstrated significant anticancer activity, indicating that modifications to the pyrimidine structure can lead to effective therapeutic agents .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of pyrimidine derivatives. Research indicates that certain modifications to the pyrimidine ring can enhance antibacterial and antifungal activities, making these compounds valuable in developing new antibiotics .

Agrochemical Applications

Pesticide Development

The fluorinated pyrimidines are gaining traction in agrochemical formulations due to their effectiveness in pest control. The unique properties imparted by the fluorine atom enhance the biological activity of these compounds against various agricultural pests. Research into trifluoromethylpyridine derivatives has shown their utility in crop protection, with several products already approved for market use .

Synthesis and Methodology

Synthetic Pathways

The preparation methods for this compound have been optimized to improve yield and reduce environmental impact. One notable method involves reducing 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to generate hydroxymethyl derivatives, which can then be further reacted to yield various pharmacologically active compounds .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine depends on its specific application:

Medicinal Chemistry: It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity.

Material Science: In organic semiconductors, it facilitates charge transport through its conjugated system, improving the efficiency of electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-(4-chloro-phenyl)-pyrimidine

- 2-Chloro-4-(4-bromo-phenyl)-pyrimidine

- 2-Chloro-4-(4-methyl-phenyl)-pyrimidine

Uniqueness

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biologische Aktivität

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, with the chemical formula and CAS number 85979-59-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a para-fluorophenyl moiety attached to a pyrimidine ring, which enhances its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, particularly against Staphylococcus aureus and Escherichia coli . For instance, studies have shown that derivatives of pyrimidines with similar structures can inhibit the growth of these pathogens effectively .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 13 | |

| Candida albicans | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxicity in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The presence of the chloro group is believed to enhance its anticancer activity by promoting apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. In animal models, it has shown significant inhibition of paw edema, comparable to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| This compound | 43.17 | 4 |

| Indomethacin | 47.72 | 4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways crucial for cell survival and proliferation.

- DNA Interaction : Studies suggest that it may bind to DNA or RNA, interfering with replication and transcription processes.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated a strong correlation between the presence of halogenated groups and enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro cytotoxicity assays on multiple cancer cell lines revealed that this compound significantly reduces cell viability at lower concentrations compared to traditional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Chloro-4-(4-fluorophenyl)-pyrimidine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, describes a pyrimidine derivative synthesized via single-step coupling under reflux conditions with ethanol as a solvent. To optimize efficiency, control reaction temperature (e.g., 70–80°C) and use catalysts like Pd(PPh₃)₄ for cross-coupling reactions . highlights the importance of anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradients).

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-Chloro-4-(4-fluorophenyl)-pyrimidine?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in and for similar pyrimidine derivatives. Crystals are grown via slow evaporation of saturated DMSO or ethanol solutions .

- NMR spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). Compare with reference spectra from (PubChem data) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine/fluorine substituents .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental results in the reactivity of 2-Chloro-4-(4-fluorophenyl)-pyrimidine?

- Methodological Answer :

- Theoretical vs. Experimental Validation : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic aromatic substitution). Compare computed activation energies () with experimental kinetic data. If discrepancies arise, re-evaluate solvent effects or transition-state assumptions in simulations .

- Data Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, XRD for crystal packing effects). resolved steric hindrance issues in a pyrimidine derivative by correlating XRD data with reactivity trends .

Q. What strategies minimize by-product formation during halogenation steps in pyrimidine derivatives?

- Methodological Answer :

- Regioselective Halogenation : Use directing groups (e.g., –NH₂ or –OCH₃) to control substitution positions. achieved selective chlorination by pre-functionalizing the pyrimidine ring with methoxy groups .

- Catalytic Optimization : Employ CuI or Pd catalysts to reduce polyhalogenation. notes that excess halogenating agents (e.g., POCl₃) should be avoided; stoichiometric ratios of 1:1.2 (substrate:agent) are ideal .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dihalogenated species) and adjust reaction time/temperature accordingly.

Q. How can researchers design experiments to evaluate the bioactivity of 2-Chloro-4-(4-fluorophenyl)-pyrimidine in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases) based on the compound’s fluorophenyl moiety. used similar pyrimidines as kinase inhibitors via molecular docking .

- Assay Design : Conduct in vitro inhibition assays (IC₅₀ determination) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .

- Structural Modifications : Introduce substituents (e.g., –CF₃ or –NO₂) to enhance binding affinity, guided by SAR studies from and .

Q. Safety and Compliance

Q. What advanced safety protocols are critical when handling 2-Chloro-4-(4-fluorophenyl)-pyrimidine in air-sensitive reactions?

- Methodological Answer :

- Glovebox Use : Conduct reactions under argon/ nitrogen in gloveboxes, as emphasized in for toxic intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. and mandate closed-toe shoes and respirators for volatile halogenated compounds .

- Waste Management : Segregate halogenated waste in labeled containers. recommends partnering with certified disposal firms to handle biohazardous by-products .

Q. Data Analysis and Contradictions

Q. How should researchers resolve contradictions in spectral data for 2-Chloro-4-(4-fluorophenyl)-pyrimidine derivatives?

- Methodological Answer :

- Error Source Identification : Check for solvent impurities (e.g., water in DMSO) or instrument calibration. detected crystal solvent molecules via XRD, explaining anomalous NMR peaks .

- Statistical Validation : Apply principal component analysis (PCA) to NMR datasets ( ) or use Bayesian statistics to assess confidence intervals in bioactivity data .

Application-Oriented Questions

Q. What computational tools are recommended for predicting the agrochemical potential of 2-Chloro-4-(4-fluorophenyl)-pyrimidine?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1ATP for acetylcholinesterase) to simulate binding interactions .

- QSAR Modeling : Leverage PubChem’s chemical descriptors () to correlate substituent effects with herbicidal activity .

Eigenschaften

IUPAC Name |

2-chloro-4-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAWQNEBOGYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346204 | |

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-59-5 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.